5-bromo-4-fluoro-1H-indole 5-bromo-4-fluoro-1H-indole
Brand Name: Vulcanchem
CAS No.: 344790-96-1
VCID: VC2038954
InChI: InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
SMILES: C1=CC(=C(C2=C1NC=C2)F)Br
Molecular Formula: C8H5BrFN
Molecular Weight: 214.03 g/mol

5-bromo-4-fluoro-1H-indole

CAS No.: 344790-96-1

Cat. No.: VC2038954

Molecular Formula: C8H5BrFN

Molecular Weight: 214.03 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-4-fluoro-1H-indole - 344790-96-1

CAS No. 344790-96-1
Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
IUPAC Name 5-bromo-4-fluoro-1H-indole
Standard InChI InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Standard InChI Key OBGNVOLKFFCMAM-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NC=C2)F)Br
Canonical SMILES C1=CC(=C(C2=C1NC=C2)F)Br

Structural Characteristics and Properties

Chemical Identity

5-Bromo-4-fluoro-1H-indole is a halogenated heterocyclic compound belonging to the indole family. The presence of bromine at the 5-position and fluorine at the 4-position significantly influences its chemical reactivity and biological properties.

Table 1: Identification and Basic Properties of 5-Bromo-4-fluoro-1H-indole

PropertyInformation
CAS Number344790-96-1
Molecular FormulaC₈H₅BrFN
Molecular Weight214.03 g/mol
IUPAC Name5-bromo-4-fluoro-1H-indole
MDL NumberMFCD16609918
InChIInChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
InChIKeyOBGNVOLKFFCMAM-UHFFFAOYSA-N
SMILESFC1=C(Br)C=CC2=C1C=CN2

The compound consists of a bicyclic structure with a five-membered nitrogen-containing ring fused to a six-membered aromatic ring, which is characteristic of indoles. The strategic positioning of the halogen substituents creates a unique electronic distribution that contributes to its distinctive chemical behavior .

Adductm/zPredicted CCS (Ų)
[M+H]⁺213.96622140.0
[M+Na]⁺235.94816144.2
[M+NH₄]⁺230.99276145.3
[M+K]⁺251.92210144.4
[M-H]⁻211.95166139.4
[M+Na-2H]⁻233.93361143.2
[M]⁺212.95839139.2
[M]⁻212.95949139.2

This collision cross-section data provides valuable information for analytical applications, particularly in mass spectrometry-based identification and characterization techniques .

Synthesis Methods

Halogenation Approaches

The synthesis of 5-bromo-4-fluoro-1H-indole typically involves selective halogenation processes. These methods are crucial for introducing bromine and fluorine substituents at specific positions of the indole ring structure.

Applications in Chemical Synthesis

Pharmaceutical Intermediates

5-Bromo-4-fluoro-1H-indole serves as a valuable building block in the synthesis of pharmaceutically active compounds. The presence of halogen substituents provides opportunities for further functionalization through various reactions, including cross-coupling processes.

The compound's reactivity is primarily determined by the electron-withdrawing nature of the halogen substituents, which affects the nucleophilicity of the indole ring. This reactivity profile makes it suitable for diverse transformations in the context of medicinal chemistry.

Structure-Activity Relationships

The incorporation of 5-bromo-4-fluoro-1H-indole moieties into bioactive molecules can significantly influence their pharmacological properties. The halogen substituents often enhance binding interactions with biological targets through halogen bonding and hydrophobic interactions.

Furthermore, the indole scaffold itself is present in numerous natural products and pharmaceuticals, highlighting its importance in drug discovery. The strategic functionalization of this core structure with bromine and fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and receptor selectivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information for characterizing 5-bromo-4-fluoro-1H-indole. While comprehensive NMR data is limited in the available literature, partial information indicates characteristic signals for this compound.

For the trimethylsilyl (TMS) derivative of 5-bromo-4-fluoro-1H-indole, computed spectroscopic data is available. This information is valuable for structural confirmation and purity assessment in synthetic applications .

The proton NMR spectrum of reaction products containing 5-bromo-4-fluoro-1H-indole shows characteristic signals at δ 6.65-6.68 (1H, m), 7.14-7.17 (1H, m), 7.18 (1H, s), 7.51 (1H, dd, J=8.3, 5.5 Hz), and 8.27 (1H, br s), which correspond to the aromatic protons and the NH proton of the indole ring .

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that are useful for structural elucidation of 5-bromo-4-fluoro-1H-indole. The molecular ion peak at m/z 214 corresponds to the expected molecular weight of this compound.

Additional analytical data from related derivatives, such as the borylated product, shows a molecular ion peak at m/z 261, consistent with the expected structural modification .

ParameterInformation
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
GHS PictogramWarning symbol

These hazard classifications indicate that 5-bromo-4-fluoro-1H-indole can cause irritation to the skin, eyes, and respiratory system, necessitating appropriate protective measures during handling .

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